[3-(Methoxymethyl)phenyl]amine sulfate (salt)
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Overview
Description
[3-(Methoxymethyl)phenyl]amine sulfate (salt) is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the phenyl ring is substituted with a methoxymethyl group at the meta position. This compound is often used in pharmaceutical and chemical research due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)phenyl]amine sulfate (salt) typically involves the reaction of 3-(methoxymethyl)aniline with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The general reaction scheme is as follows:
Starting Material: 3-(Methoxymethyl)aniline
Reagent: Sulfuric acid (H2SO4)
Reaction Conditions: The reaction is usually conducted at a low temperature to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of [3-(Methoxymethyl)phenyl]amine sulfate (salt) involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Where the reactants are mixed in a reactor and allowed to react over a specified period.
Continuous Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)phenyl]amine sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted anilines
Scientific Research Applications
[3-(Methoxymethyl)phenyl]amine sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)phenyl]amine sulfate (salt) involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent bonding, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)aniline
- 3-Methylaniline
- 3-Methoxyphenylamine
Uniqueness
[3-(Methoxymethyl)phenyl]amine sulfate (salt) is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-(methoxymethyl)aniline;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.H2O4S/c1-10-6-7-3-2-4-8(9)5-7;1-5(2,3)4/h2-5H,6,9H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAACRCAELVCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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